molecular formula C30H33BrN2O B11079897 5-(4-bromophenyl)-1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one

5-(4-bromophenyl)-1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11079897
M. Wt: 517.5 g/mol
InChI Key: HJZXMKBXPMEDAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-bromophenyl)-1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound characterized by its unique structure, which includes bromophenyl and butylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method involves the reaction of 4-bromobenzaldehyde with 4-butylaniline under specific conditions to form an intermediate, which is then cyclized to produce the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-(4-bromophenyl)-1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 5-(4-bromophenyl)-1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one stands out due to its unique combination of bromophenyl and butylphenyl groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C30H33BrN2O

Molecular Weight

517.5 g/mol

IUPAC Name

2-(4-bromophenyl)-4-(4-butylanilino)-1-(4-butylphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C30H33BrN2O/c1-3-5-7-22-9-17-26(18-10-22)32-28-21-29(24-13-15-25(31)16-14-24)33(30(28)34)27-19-11-23(12-20-27)8-6-4-2/h9-21,29,32H,3-8H2,1-2H3

InChI Key

HJZXMKBXPMEDAO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=C(C=C3)CCCC)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.